Mianserin Hydrochloride

Description

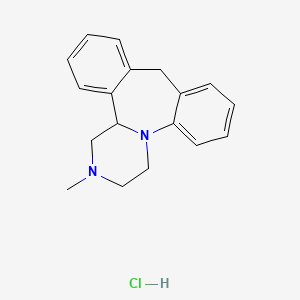

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24219-97-4 (Parent) | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30944145 | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21535-47-7, 78644-54-9 | |

| Record name | Mianserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Athymil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mianserin Hydrochloride: A Technical Guide to its Mechanism of Action at Serotonin Receptors

For Immediate Release

Preamble: This technical guide provides a comprehensive overview of the mechanism of action of Mianserin Hydrochloride, a tetracyclic antidepressant, with a specific focus on its interactions with serotonin (5-HT) receptors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth pharmacological data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of Mianserin's complex serotonergic profile.

Executive Summary

Mianserin is a well-established atypical antidepressant that distinguishes itself from typical selective serotonin reuptake inhibitors (SSRIs) through a complex, receptor-blocking mechanism of action.[1] Its therapeutic effects are largely attributed to its potent antagonism of various neurotransmitter receptors, most notably serotonin, histamine, and α-adrenergic receptors.[2][3] This guide elucidates Mianserin's interactions with the serotonin system, highlighting its high affinity for 5-HT₂ family receptors, its inverse agonist properties at the 5-HT₂C receptor, and its broader engagement with other 5-HT receptor subtypes.

Pharmacological Profile: Serotonin Receptor Interactions

Mianserin's primary mechanism within the central nervous system involves the blockade of multiple serotonin receptor subtypes. It is a potent antagonist of 5-HT₂A and 5-HT₂C receptors.[4][5] This antagonism is believed to contribute significantly to its antidepressant and anxiolytic effects. Furthermore, Mianserin exhibits notable inverse agonist activity at the 5-HT₂C receptor, meaning it reduces the receptor's constitutive (baseline) activity in the absence of an agonist.[6] The drug also displays varying degrees of affinity for a wide array of other serotonin receptors, including 5-HT₁D, 5-HT₁F, 5-HT₃, 5-HT₆, and 5-HT₇.[3] More recent studies have unexpectedly revealed agonist activity at the 5-HT₁ₑ receptor, suggesting an even more complex pharmacological profile.

Quantitative Binding Affinity Data

The binding affinities of this compound for various human serotonin receptor subtypes are summarized in the table below. The dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor; a lower Kᵢ value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Inferred Action | Reference(s) |

| 5-HT₁ Subfamily | |||

| 5-HT₁A | 204 | Antagonist | [PDSP] |

| 5-HT₁B | 4700 | Antagonist | [7] |

| 5-HT₁D | 371 (EC₅₀) | Partial Agonist | [8] |

| 5-HT₁E | 123.3 (EC₅₀) | Agonist | [8][9] |

| 5-HT₁F | 667 (EC₅₀) | Partial Agonist | [8] |

| 5-HT₂ Subfamily | |||

| 5-HT₂A | 1.1 - 2.5 | Antagonist | [PDSP] |

| 5-HT₂B | 1.3 | Antagonist | [PDSP] |

| 5-HT₂C | 1.0 - 2.8 | Antagonist / Inverse Agonist | [12, PDSP] |

| Other 5-HT Receptors | |||

| 5-HT₃ | 40 | Antagonist | [PDSP] |

| 5-HT₅A | 133 | Antagonist | [PDSP] |

| 5-HT₆ | 56 | Antagonist | [18, PDSP] |

| 5-HT₇ | 81.3 | Antagonist | [PDSP] |

Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database and cited literature. EC₅₀ values from functional assays are noted where Kᵢ values are not available.

Core Signaling Pathways

Mianserin's antagonism at 5-HT₂A and 5-HT₂C receptors directly interferes with the canonical Gq/11 signaling pathway. Typically, serotonin binding to these receptors activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking the receptor, Mianserin prevents this cascade, thereby modulating downstream cellular responses.

Figure 1. Mianserin's blockade of the 5-HT₂ Gq signaling pathway.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections provide detailed methodologies for two of the most critical experiments used to characterize Mianserin's activity: Radioligand Binding Assays and Inositol Phosphate Accumulation Assays.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Mianserin) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity. The example below is for the 5-HT₂A receptor using [³H]-ketanserin.

Objective: To determine the Kᵢ of Mianserin for the 5-HT₂A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT₂A receptor or from rat frontal cortex tissue.[4]

-

Radioligand: [³H]-ketanserin (a 5-HT₂A antagonist).

-

Test Compound: this compound.

-

Non-specific Agent: Spiperone or unlabeled ketanserin (1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4][10]

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: Prepare assay tubes or a 96-well plate. For each concentration of Mianserin, set up triplicate tubes for total binding. Also prepare tubes for non-specific binding (NSB) and total binding without competitor (control).

-

Reaction Mixture: To each tube/well, add:

-

50 µL of Mianserin dilution (or buffer for control, or non-specific agent for NSB).

-

50 µL of [³H]-ketanserin (at a final concentration at or below its Kₔ, e.g., 1-2 nM).

-

150 µL of diluted membrane preparation (e.g., 50-70 µg protein). The final assay volume is 250 µL.[10]

-

-

Incubation: Incubate the reaction mixtures for 60 minutes at 30-37°C to allow binding to reach equilibrium.[10]

-

Termination & Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Immediately wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Mianserin to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Mianserin that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Figure 2. Experimental workflow for a competition radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activity of Gq-coupled receptors, such as 5-HT₂A and 5-HT₂C, by quantifying the production of the second messenger inositol phosphate. It can be used to determine if a compound is an agonist, antagonist, or inverse agonist.

Objective: To characterize Mianserin as an antagonist or inverse agonist at the 5-HT₂C receptor.

Materials:

-

Cell Line: Cells stably expressing the human 5-HT₂C receptor (e.g., HEK-293 or CHO cells).

-

Labeling Medium: Inositol-free medium (e.g., DMEM) containing [³H]-myo-inositol (1-2 µCi/mL).

-

Stimulation Buffer: Buffer (e.g., HBSS or Krebs) containing LiCl (10-20 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IP metabolites.[8]

-

Test Compounds: Mianserin, a known 5-HT₂C agonist (e.g., serotonin), and buffer control.

-

Lysis Buffer: E.g., ice-cold 0.1 M HCl or a commercial lysis reagent.

-

Purification: Anion exchange chromatography columns (e.g., Dowex AG1-X8) or a commercial assay kit (e.g., HTRF IP-One).[2][9]

-

Scintillation Counter .

Procedure:

-

Cell Culture and Labeling: Seed cells in 24- or 96-well plates. Once confluent, replace the medium with labeling medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells with stimulation buffer (without LiCl) to remove excess [³H]-myo-inositol. Then, add stimulation buffer containing LiCl and the test compound (Mianserin) or control. Incubate for 15-30 minutes.

-

Stimulation:

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Termination and Lysis: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer.

-

IP Purification:

-

Chromatography Method: Neutralize the lysates and apply them to anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Assay Kit Method: Follow the manufacturer's protocol, which typically involves adding detection reagents (e.g., a d2-labeled IP₁ tracer and a cryptate-labeled anti-IP₁ antibody for HTRF) to the cell lysate.[2]

-

-

Quantification: Mix the eluate (from chromatography) with scintillation cocktail and measure radioactivity (CPM). For kits, read the plate in an appropriate reader (e.g., an HTRF-compatible reader).

-

Data Analysis:

-

Antagonism: Plot the agonist-stimulated IP production against the log concentration of Mianserin. Determine the IC₅₀ and calculate the antagonist constant (Kₑ) using the Schild equation.

-

Inverse Agonism: Compare the basal IP accumulation in the presence of Mianserin to the control (buffer alone). A statistically significant decrease in basal signaling indicates inverse agonist activity.[6]

-

Conclusion

This compound possesses a multifaceted pharmacological profile characterized by potent antagonism at 5-HT₂A and 5-HT₂C receptors, where it also exhibits inverse agonism. Its activity extends to a wide range of other serotonin receptor subtypes, with varying affinities and functional outcomes. This complex interplay of receptor blockade and modulation underlies its unique therapeutic properties as an antidepressant. The detailed methodologies and data presented in this guide provide a robust framework for further research into the nuanced mechanisms of Mianserin and the development of novel therapeutics targeting the serotonergic system.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Mianserin Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin Hydrochloride is a tetracyclic antidepressant (TeCA) primarily utilized in the treatment of depressive illness, including depression associated with anxiety.[1][2][3] Chemically, it is (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride.[4] Unlike typical tricyclic antidepressants (TCAs), mianserin possesses a unique pharmacological profile characterized by a lack of significant anticholinergic activity and a distinct mechanism of action that does not primarily involve the inhibition of neurotransmitter reuptake.[1][5][6] This guide provides an in-depth examination of its pharmacological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Chemical and Physical Properties

This compound is the hydrochloride salt of mianserin.[7] It is a racemic mixture.[8][9]

| Property | Value | Source |

| IUPAC Name | 5-methyl-2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | [10] |

| Molecular Formula | C₁₈H₂₁ClN₂ | [10][11] |

| Molecular Weight | 300.83 g/mol | [8] |

| CAS Number | 21535-47-7 | [4][10] |

| PubChem CID | 68551 | [10] |

Pharmacodynamics

The therapeutic effects of mianserin are attributed to its complex interactions with multiple neurotransmitter systems, primarily through receptor antagonism rather than reuptake inhibition.[12][13]

Mechanism of Action

Mianserin's primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors.[14][15] These receptors normally function as an inhibitory feedback mechanism, reducing the release of norepinephrine (NE).[13] By antagonizing these receptors, mianserin disinhibits norepinephrine release, leading to increased noradrenergic neurotransmission in the synaptic cleft.[13][14][15] This action is considered a novel antidepressant mechanism, independent of direct norepinephrine reuptake blockade.[14]

Furthermore, mianserin is a potent antagonist at several serotonin (5-HT) receptor subtypes, including 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₃ receptors.[13][14] The blockade of these receptors contributes to its antidepressant and anxiolytic properties.[13] Mianserin also exhibits strong antagonism of histamine H₁ receptors, which accounts for its prominent sedative effects.[4][13][14] Notably, it has a very low affinity for muscarinic acetylcholine receptors, resulting in a near absence of anticholinergic side effects commonly seen with TCAs.[1][4]

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, where a lower value indicates stronger binding.

| Receptor | Ki (nM) |

| Histamine H₁ | 1 |

| Serotonin 5-HT₂ₐ | 2.5 |

| Serotonin 5-HT₂꜀ | 3.2 |

| Adrenergic α₂ | 4.1 |

| Serotonin 5-HT₁ₒ | 21 |

| Serotonin 5-HT₆ | 40 |

| Adrenergic α₁ | 45 |

| Serotonin 5-HT₇ | 65 |

| Serotonin 5-HT₁ₐ | 110 |

| Dopamine D₂ | 320 |

| Serotonin 5-HT₃ | 490 |

| κ-Opioid | 1700 |

Note: Data compiled from multiple sources. The exact values may vary depending on the experimental conditions.[4][6]

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of mianserin at the neuronal synapse.

References

- 1. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mianserin - Wikipedia [en.wikipedia.org]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CID 657192 | C18H21ClN2 | CID 657192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C18H21ClN2 | CID 68551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 100 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Mianserin - Prescriber's Guide [cambridge.org]

- 15. mims.com [mims.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mianserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Mianserin Hydrochloride, a tetracyclic antidepressant. The information is curated for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.

Chemical Properties of this compound

This compound is a well-characterized compound with distinct physicochemical properties. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₁ClN₂ | [1] |

| Molecular Weight | 300.83 g/mol | [1] |

| Melting Point | >230 °C (decomposition) / 284 °C | [2][3] |

| Solubility in Water | Slightly soluble (3.4 mg/mL) | [4][5] |

| Solubility in other solvents | Soluble in methanol and dimethylformamide; Slightly soluble in ethanol; Insoluble in toluene. | [2][3] |

| pKa (Strongest Basic) | 6.92 | [6] |

| Appearance | Off-white to pale yellow solid | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves a multi-step process starting from readily available precursors. Below is a representative experimental protocol.

Experimental Protocol: Multi-step Synthesis

This protocol is a composite of established synthetic routes, providing a general framework for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Intermediate I

-

In a reaction vessel, combine benzaldehyde (460g) and ethanolamine (240g).

-

Maintain the reaction at 35°C for 4 hours.

-

Following the initial reaction, add methanol (600g) and potassium borohydride (240g).

-

Allow the reaction to proceed for an additional 4 hours.

-

Filter the mixture and collect the filtrate.

-

Add water to the filtrate, stir, and allow the layers to separate.

-

The oil layer is subjected to reduced pressure distillation, collecting the fraction at 165°C (vacuum at 0.096MPa) to yield Intermediate I.[1]

Step 2: Synthesis of Intermediate II

-

Charge a reaction vessel with Intermediate I (325g).

-

Heat the vessel to 95°C and add styrene oxide (258g) dropwise.

-

After the addition is complete, raise the temperature to 130°C and maintain for 2 hours to yield Intermediate II.[1]

Step 3: Formation of the Tetracyclic Core

Subsequent steps involve the reaction of Intermediate II with thionyl chloride, followed by cyclization with o-aminobenzyl alcohol and further modifications to introduce the methyl group and form the final tetracyclic structure. These steps typically involve:

-

Chlorination of the hydroxyl groups.

-

Cyclization under alkaline conditions.

-

Reduction of amide functionalities.

-

N-methylation.[1]

Step 4: Salt Formation

-

Dissolve the free base of mianserin in a suitable solvent such as acetone.

-

Acidify the solution with hydrochloric acid in ethyl acetate to a pH of 2.5.

-

Cool the mixture to induce crystallization.

-

Filter and dry the resulting precipitate to obtain this compound.[7]

Chemical Synthesis Workflow

The following diagram illustrates the key stages in a common synthetic route for this compound.

Caption: Synthetic pathway of this compound.

Signaling Pathways of Mianserin

Mianserin's antidepressant effects are attributed to its complex interaction with various neurotransmitter systems. It acts as an antagonist at several receptor sites, which ultimately leads to an increase in the synaptic concentration of norepinephrine.

The diagram below outlines the primary mechanism of action of Mianserin at the synaptic level.

Caption: Mianserin's mechanism of action at the synapse.

References

- 1. This compound | C18H21ClN2 | CID 68551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound 21535-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C18H20N2.HCl - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | 21535-47-7 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CN101544644B - Preparation method of this compound - Google Patents [patents.google.com]

In Vitro Effects of Mianserin Hydrochloride on Neuronal Cell Lines: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of Mianserin Hydrochloride, a tetracyclic antidepressant, on various neuronal cell lines. Mianserin exhibits a complex pharmacological profile, influencing cell survival, apoptosis, receptor expression, and intracellular signaling cascades. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways. The findings reveal that mianserin is not directly cytotoxic to neuronal cancer cell lines but demonstrates significant neuroprotective properties against various stressors. Its mechanism involves the modulation of serotonergic and other receptor systems, leading to the activation of pro-survival signaling pathways like the MAPK/ERK cascade. This guide serves as a critical resource for researchers investigating the neurobiological actions of mianserin and for professionals in drug development exploring its therapeutic potential.

Introduction

This compound is a tetracyclic antidepressant agent with a distinct pharmacological profile compared to typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). Its therapeutic action is not fully understood but is known to involve the blockade of various receptors, including alpha-adrenergic, histamine H1, and specific serotonin (5-HT) receptor subtypes like 5-HT2A and 5-HT2C.[1][2] Mianserin is also a weak inhibitor of norepinephrine reuptake but can stimulate its release.[1] In vitro studies using established neuronal cell lines are indispensable for dissecting the molecular mechanisms underlying its effects on neuronal function, viability, and signaling.[3][4] These models, which include human neuroblastoma lines (e.g., SH-SY5Y), mouse hippocampal cells (e.g., HT22), and glioma cells (e.g., C6), provide controlled environments to investigate the direct cellular and molecular actions of the drug.

Effects on Neuronal Cell Viability and Apoptosis

Mianserin's impact on neuronal cell survival is context-dependent. Unlike some antidepressants that can induce apoptosis in cancer cell lines, mianserin does not appear to have this effect in rat glioma (C6) or human neuroblastoma cells.[5] Conversely, a significant body of evidence points to its neuroprotective role. In mouse hippocampal HT22 cells, mianserin effectively counteracts apoptosis induced by the pro-inflammatory cytokine TNF-α.[6][7] This protective action extends to oxidative stress, where mianserin shields C6 glioma cells and astrocytes from apoptotic death induced by hydrogen peroxide (H2O2).[7]

Data Presentation

Table 1: Summary of Mianserin's Effects on Neuronal Cell Viability and Apoptosis

| Cell Line | Stressor/Condition | Key Observation | Reference |

|---|---|---|---|

| Rat Glioma (C6) | None | Did not induce apoptosis | [5] |

| Human Neuroblastoma | None | Did not induce apoptosis | [5] |

| Mouse Hippocampal (HT22) | TNF-α | Attenuated apoptosis | [6][7] |

| C6 Glioma Cells | Hydrogen Peroxide (H2O2) | Protected against apoptotic cell death | [7] |

| Rat Cortical Astrocytes | Hydrogen Peroxide (H2O2) | Protected against apoptotic cell death |[7] |

Experimental Workflow and Protocols

Caption: General experimental workflow for assessing the neuroprotective effects of Mianserin.

Protocol 1: TNF-α-Induced Apoptosis Assay in HT22 Cells

-

Cell Culture: Culture HT22 mouse hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Plate HT22 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Introduce the apoptotic stimulus, TNF-α (e.g., 10 ng/mL), to the appropriate wells. Include vehicle-only and TNF-α-only controls.

-

Incubate the plates for 24 hours.

-

-

Assessment of Apoptosis:

-

Cell Viability (MTT Assay): Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[8]

-

Caspase Activity: Use a luminescent assay kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases, following the manufacturer's instructions.

-

Western Blot: Lyse cells and analyze protein extracts for the presence of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) via Western blotting.[6]

-

Modulation of Serotonergic Receptors

A key aspect of mianserin's mechanism is its direct interaction with and subsequent modulation of serotonin receptors. In vitro studies using the human neuroblastoma SH-SY5Y cell line, engineered to stably express specific human 5-HT receptors, have been particularly insightful. Prolonged exposure to mianserin leads to a significant down-regulation of both 5-HT2A and 5-HT2C receptors. This reduction in receptor number is accompanied by a diminished functional response, as measured by a decrease in 5-HT-induced second messenger production.[9]

Data Presentation

Table 2: Quantitative Data on 5-HT Receptor Down-regulation by Mianserin in SH-SY5Y Cells

| Receptor | Mianserin Treatment | Binding Capacity (% Decrease) | Functional Effect | Reference |

|---|---|---|---|---|

| 5-HT2A | 100 nM for 24 h | 48% | Decreased maximal production of inositol phosphates | [9] |

| 5-HT2C | 100 nM for 72 h | 44% | No change in maximal response after 24h |[9] |

Visualization and Protocols

Caption: Logical flow of Mianserin-induced 5-HT receptor down-regulation.

Protocol 2: Radioligand Binding Assay for 5-HT Receptor Density

-

Cell Culture and Treatment: Culture SH-SY5Y cells stably expressing either 5-HT2A or 5-HT2C receptors. Treat the cells with 100 nM this compound for the desired duration (e.g., 24 hours for 5-HT2A, 72 hours for 5-HT2C).

-

Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and homogenize in a buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction:

-

Incubate aliquots of the membrane preparation with a saturating concentration of a specific radioligand. Use [³H]ketanserin for 5-HT2A receptors and [³H]mesulergine for 5-HT2C receptors.[9]

-

To determine non-specific binding, run parallel incubations in the presence of an excess of a non-radiolabeled antagonist.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation and Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Calculate the specific binding by subtracting non-specific binding from total binding. The binding capacity (Bmax), representing receptor density, is determined via Scatchard analysis.

Impact on Intracellular Signaling Pathways

Mianserin's neuroprotective effects are mediated by the activation of specific intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. In C6 glioma cells, mianserin stimulates the phosphorylation of ERK1/2, a key pro-survival kinase.[10] This effect appears to be mediated, at least in part, through an unconventional activation of κ-opioid receptors and the lysophosphatidic acid (LPA1) receptor.[7][10] Activation of the LPA1 receptor by mianserin leads to the transactivation of growth factor receptors, such as the fibroblast growth factor receptor (FGF-R), which in turn triggers the ERK1/2 cascade, promoting cell survival.[7]

Data Presentation

Table 3: Mianserin's Effects on Key Signaling Molecules

| Pathway | Target Molecule | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| MAPK/ERK | ERK1/2 Phosphorylation | C6 Glioma | EC₅₀ = 1.6 µM | Stimulation | [10] |

| MAPK/ERK | ERK1/2 Phosphorylation | Primary Striatal Neurons | 10 µM | Slight Increase | [10] |

| LPA Receptor | FGF-R Phosphorylation | C6 Glioma / Astrocytes | Not specified | Stimulation (via LPA1) | [7] |

| Adrenergic | Inositol Phosphate Accumulation | Rat Cerebral Cortex Slices | Not specified | Inhibition (of NA-stimulated IP) |[11] |

Visualization and Protocols

Caption: Proposed signaling pathway for Mianserin's neuroprotective effects via LPA1.

Protocol 3: Western Blot Analysis for ERK1/2 Phosphorylation

-

Cell Culture and Treatment: Seed C6 glioma cells and grow them to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

-

Stimulation: Treat cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for a short duration (e.g., 5-15 minutes). Include an untreated control.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band intensities using densitometry software and express p-ERK levels relative to total ERK levels.

Conclusion

The in vitro effects of this compound on neuronal cell lines are multifaceted. It does not act as a direct pro-apoptotic agent but rather as a neuroprotector against cytotoxic stimuli like inflammation and oxidative stress. This protection is underpinned by its ability to modulate specific cell surface receptors, including the LPA1 receptor, which triggers pro-survival intracellular signaling through the MAPK/ERK pathway. Furthermore, mianserin's chronic effects include the significant down-regulation of 5-HT2A and 5-HT2C receptors, a mechanism that likely contributes to its therapeutic profile. This guide highlights the value of in vitro neuronal systems in elucidating the complex pharmacology of psychoactive compounds, providing a foundation for further research and targeted drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential induction of apoptosis by antidepressants in glioma and neuroblastoma cell lines: evidence for p-c-Jun, cytochrome c, and caspase-3 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 9. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]

Mianserin Hydrochloride: A Technical Guide to its Application in Non-Depressive Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride, a tetracyclic piperazino-azepine compound, was initially developed for its antihistaminic properties. While it is recognized as an atypical antidepressant, its unique pharmacological profile has prompted investigation into its therapeutic potential for a range of non-depressive disorders.[1][2][3] This in-depth technical guide provides a comprehensive overview of the research on this compound for non-depressive conditions, focusing on its pharmacology, clinical and preclinical evidence in anxiety disorders, insomnia, and post-traumatic stress disorder (PTSD), and detailed experimental methodologies.

Core Pharmacology of this compound

Mianserin's therapeutic effects are attributed to its complex interactions with multiple neurotransmitter systems. Unlike typical antidepressants, it does not significantly inhibit the reuptake of serotonin.[4] Its primary mechanisms of action include:

-

Receptor Antagonism: Mianserin is a potent antagonist at several key receptors:

-

Serotonin (5-HT) Receptors: It exhibits high affinity for and antagonism of 5-HT2A and 5-HT2C receptors.[4] Chronic administration has been shown to down-regulate these receptors.[4][5]

-

Adrenergic Receptors: Mianserin acts as an antagonist at α1- and α2-adrenergic receptors.[6][7] Its blockade of presynaptic α2-autoreceptors is thought to increase the release of norepinephrine.[8]

-

Histamine H1 Receptor: It is a potent H1 receptor inverse agonist, which contributes to its sedative effects.[9][10]

-

-

Partial Agonism:

The multifaceted receptor binding profile of mianserin results in a broad range of neuropharmacological effects, underpinning its investigation in various non-depressive disorders.

Application in Non-Depressive Disorders: Clinical Evidence

Mianserin has been clinically evaluated for several non-depressive conditions, with a primary focus on anxiety, insomnia, and PTSD-related sleep disturbances.

Anxiety Disorders

Clinical research suggests that mianserin possesses anxiolytic properties comparable to established anxiolytics like diazepam.[13][14][15]

Table 1: Summary of Key Clinical Trial Data for Mianserin in Anxiety

| Study | Design | N | Population | Intervention | Comparator | Key Outcomes |

| Murphy, 1978[13][15] | Double-blind, comparative | 40 | Psychiatric out-patients with primary anxiety | Mianserin (30-60 mg/day) | Diazepam (15-30 mg/day) | Mianserin was as effective as diazepam in reducing anxiety symptoms. Mianserin was significantly superior as measured by the Physician's Global Rating of Severity of Illness. No significant difference on the Hamilton Rating Scale for Anxiety.[14] |

Insomnia

The sedative properties of mianserin, primarily mediated by its potent H1 receptor antagonism, have led to its investigation as a hypnotic.

Table 2: Summary of Key Clinical Trial Data for Mianserin in Insomnia

| Study | Design | N | Population | Intervention | Comparator | Key Outcomes |

| Palomäki et al., 2003[1][16][17][18] | Randomized, double-blind, placebo-controlled | 100 | Patients with post-stroke insomnia | Mianserin (60 mg/day) | Placebo | At 2 months, the mean insomnia score (Hamilton Depression Scale sleep items) was significantly lower in the mianserin group (0.8) compared to the placebo group (1.3) (p=0.02).[1][16][17][18] |

| Wichniak et al., 2004 | Retrospective analysis | 64 | Patients with primary insomnia | Mianserin (2.5-30 mg/day) | N/A | 69% of patients reported improvement in sleep, with 31.3% being completely satisfied.[3] |

Post-Traumatic Stress Disorder (PTSD)

Research in PTSD has primarily focused on mianserin's potential to alleviate sleep disturbances, a core symptom of the disorder.

Table 3: Summary of Key Clinical Trial Data for Mianserin in PTSD

| Study | Design | N | Population | Intervention | Comparator | Key Outcomes |

| Sandahl et al., 2021 (NCT02761161)[19][20][21] | Randomized, controlled trial | 219 | Refugees with PTSD and sleep disturbances | Mianserin (up to 30 mg/day) as add-on to Treatment as Usual (TAU) | TAU alone, TAU + Imagery Rehearsal Therapy (IRT), TAU + IRT + Mianserin | No significant effect of mianserin was observed on the primary outcome of subjective sleep quality (Pittsburgh Sleep Quality Index) or on secondary outcomes including PTSD and depression symptoms. Low adherence to mianserin (20%) was noted.[19] |

Preclinical Research in Non-Depressive Models

Animal models have been instrumental in elucidating the anxiolytic and sleep-promoting effects of mianserin.

Anxiety Models

The anxiolytic potential of mianserin has been demonstrated in standard preclinical models of anxiety.

Table 4: Summary of Key Preclinical Data for Mianserin in Anxiety Models

| Study | Animal Model | Key Findings |

| Gorka et al., 1996 | Elevated Plus-Maze (Rat) | Chronic treatment with mianserin (10 mg/kg i.p.) induced anxiolytic-like effects. This was associated with a decrease in 5-HT2C receptor binding in the amygdala. |

Experimental Protocols

Clinical Trial Protocol: Mianserin for Post-Stroke Insomnia (Adapted from Palomäki et al., 2003)

-

Study Design: A randomized, double-blind, placebo-controlled trial.[16][17][18]

-

Participants: 100 consecutively hospitalized patients with acute ischemic stroke.[16][17][18]

-

Intervention: Participants were randomized to receive either this compound (60 mg/day) or a placebo for one year.[16][17][18] The dosage was gradually increased to the target dose over 10 days.[16][17]

-

Outcome Measures:

-

Primary: Insomnia symptoms were assessed using the three sleep-related items of the Hamilton Depression Scale (HDS), with a total score ranging from 0 to 6.[16][17]

-

Secondary: Depression was assessed using the full HDS and the Beck Depression Inventory (BDI). Physical disability was measured with the Barthel Index.[16][17]

-

-

Assessments: Evaluations were conducted at baseline (on admission) and at 2, 6, 12, and 18 months post-stroke.[16][17]

-

Statistical Analysis: The differences in insomnia scores between the groups were analyzed at each time point.

Preclinical Protocol: Elevated Plus-Maze (EPM) for Anxiety

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[22][23][24]

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[22][23]

-

Procedure:

-

Rodents are habituated to the testing room for at least 30-60 minutes before the test.

-

The animal is placed in the center of the maze, facing an open arm.[22]

-

The animal is allowed to freely explore the maze for a 5-minute session.[22]

-

Behavior is recorded by an overhead video camera and tracking software.

-

-

Drug Administration: Mianserin or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).

-

Behavioral Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Preclinical Protocol: Marble-Burying Test for Repetitive Behavior

This test is used to model anxiety and obsessive-compulsive-like behaviors.[22]

-

Apparatus: A standard mouse cage filled with bedding, with a set number of marbles (e.g., 20) evenly spaced on the surface.

-

Procedure:

-

A mouse is placed in the cage.

-

The mouse is left undisturbed for a 30-minute session.[22]

-

At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.

-

-

Interpretation: A reduction in the number of marbles buried is suggestive of an anxiolytic or anti-compulsive effect.

Signaling Pathways and Visualizations

Mianserin's diverse pharmacological actions can be visualized through its impact on key intracellular signaling pathways.

Mianserin's Antagonism of the 5-HT2A Receptor Signaling Pathway

Blockade of the 5-HT2A receptor by mianserin inhibits the Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Caption: Mianserin blocks the 5-HT2A receptor signaling cascade.

Mianserin's Antagonism of the Presynaptic α2-Adrenergic Autoreceptor

By blocking the presynaptic α2-adrenergic autoreceptor, mianserin disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This is a key mechanism contributing to its antidepressant and potential anxiolytic effects.

Caption: Mianserin's blockade of the α2-adrenergic autoreceptor.

Mianserin's Inverse Agonism at the Histamine H1 Receptor

As an inverse agonist, mianserin binds to the inactive conformation of the H1 receptor, reducing its basal activity. This leads to a decrease in the signaling pathways associated with wakefulness and arousal, contributing to its sedative effects.

Caption: Mianserin's inverse agonism at the histamine H1 receptor.

Conclusion and Future Directions

This compound presents a compelling profile for the treatment of certain non-depressive disorders, particularly those with prominent anxiety and sleep disturbances. Its efficacy in post-stroke insomnia is supported by quantitative clinical data. While its anxiolytic effects are qualitatively described as comparable to benzodiazepines, more robust, modern clinical trials with quantitative outcomes are needed. The investigation of mianserin in PTSD-related sleep disturbance highlights the challenges of patient adherence in clinical trials, which can obscure potential therapeutic benefits.

Future research should focus on:

-

Conducting well-designed, adequately powered clinical trials with clear, quantitative primary endpoints for anxiety disorders and insomnia.

-

Investigating the clinical relevance of mianserin's partial agonism at the κ-opioid receptor in the context of pain and mood modulation in non-depressive populations.

-

Further elucidating the specific downstream signaling consequences of mianserin's interactions with its various receptor targets to identify novel therapeutic avenues and biomarkers of response.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound beyond its traditional use as an antidepressant. A deeper understanding of its complex pharmacology and clinical effects in non-depressive disorders may unlock new therapeutic strategies for a range of challenging conditions.

References

- 1. Complaints of Poststroke Insomnia and Its Treatment with Mianserin | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic mianserin treatment decreases 5-HT2 receptor binding without altering 5-HT2 receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential blockade by (-)mianserin of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Mianserin in the treatment of depressive illness and anxiety states in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A controlled comparative trial of mianserin and diazepam in the treatment of anxiety states in psychiatric out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mianserin in the treatment of depressive illness and anxiety states in general practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. karger.com [karger.com]

- 18. Complaints of poststroke insomnia and its treatment with mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imagery rehearsal therapy and/or mianserin in treatment of refugees diagnosed with PTSD: Results from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sleep in Trauma-Affected Refugees | ESRS [esrs.eu]

- 21. Imagery rehearsal therapy and/or mianserin in treatment of refugees diagnosed with PTSD: Results from a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. meliordiscovery.com [meliordiscovery.com]

The Discovery and Development of Mianserin: A Tetracyclic Antidepressant

Abstract

Mianserin, a tetracyclic piperazino-azepine compound, represents a significant departure from the classical tricyclic antidepressants (TCAs).[1][2][3] Initially synthesized as an anti-allergic agent, its antidepressant properties were discovered serendipitously.[2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical evaluation of mianserin. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate a comprehensive understanding of this atypical antidepressant.

Discovery and Early Development

Mianserin was first synthesized in 1966 by Organon International.[2][3][5] The initial aim was to develop a compound with potent peripheral anti-5-hydroxytryptamine (serotonin) properties for potential use as an anti-allergic medication.[2][3] While animal screening confirmed its central nervous system activity, the pharmacological profile did not initially suggest antidepressant potential.[2][3]

The pivotal shift in understanding Mianserin's therapeutic utility came from early clinical observations of its sedative and potential mood-lifting effects.[2][3] This led to a quantitative electroencephalogram (EEG) study which revealed that the EEG effects of mianserin were remarkably similar to those of the established tricyclic antidepressant, amitriptyline.[2][3][6] This finding was the catalyst for a series of comprehensive clinical and pharmacological investigations that ultimately established mianserin as an effective antidepressant.[2][6] It was launched in France in 1979 under the brand name Athymil and shortly after in the UK as Norval.[5]

Chemical Synthesis and Stereochemistry

Mianserin is a tetracyclic compound with the chemical name (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine.[5] Mirtazapine, another well-known antidepressant, was developed by the same team and is a close chemical relative, differing by the addition of a nitrogen atom in one of the rings.[5][7]

The antidepressant activity of mianserin resides almost exclusively in its (S)-(+)-enantiomer, which is approximately 200–300 times more active than the (R)-(−)-enantiomer.[5][8] While it is administered as a racemate, the development of enantioselective synthesis methods has been a focus of research to produce the more potent (S)-(+)-isomer.[8][9][10] One such method involves the asymmetric transfer hydrogenation of a cyclic imine as a key step.[8]

Pharmacodynamics and Mechanism of Action

Mianserin's antidepressant effect is attributed to a complex and unique mechanism of action that distinguishes it from TCAs and selective serotonin reuptake inhibitors (SSRIs).[11] Its primary actions involve the modulation of noradrenergic and serotonergic systems through receptor blockade rather than reuptake inhibition.[1][11][12]

The key pharmacodynamic properties of mianserin include:

-

α2-Adrenergic Receptor Antagonism: Mianserin is a potent antagonist of presynaptic α2-adrenergic autoreceptors.[5][11][13] These receptors normally function as a negative feedback mechanism, inhibiting the release of norepinephrine. By blocking these receptors, mianserin disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[5][11] This action is considered a major contributor to its antidepressant effects.[13]

-

Serotonin (5-HT) Receptor Antagonism: Mianserin interacts with a wide range of serotonin receptors. It is a potent antagonist at 5-HT2A, 5-HT2C, and 5-HT1D receptors.[5][11] Blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its anxiolytic and antidepressant properties.[11]

-

Histamine H1 Receptor Antagonism: Mianserin has a high affinity for and acts as an inverse agonist at histamine H1 receptors.[5] This strong antihistaminic action is responsible for its prominent sedative effects.[5][12]

-

Low Affinity for Muscarinic Receptors: Unlike TCAs, mianserin has a very low affinity for muscarinic acetylcholine receptors.[5] This accounts for the significantly lower incidence of anticholinergic side effects such as dry mouth, constipation, and blurred vision.[12]

-

Weak Norepinephrine Reuptake Inhibition: Mianserin is a weak inhibitor of norepinephrine reuptake.[1][12]

Signaling Pathway of Mianserin's Primary Mechanism of Action

Caption: Mianserin's primary mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of mianserin has been well-characterized in healthy volunteers and patient populations.

| Parameter | Value | Reference |

| Bioavailability | 20-30% | [5] |

| Plasma Protein Binding | 95% | [5] |

| Metabolism | Hepatic, primarily via CYP2D6 (N-oxidation and N-demethylation) | [5] |

| Elimination Half-life | 21-61 hours | [5] |

| Excretion | 4-7% in urine, 14-28% in feces | [5] |

| Peak Plasma Time | ~3 hours | [14] |

| Oral Clearance | Significantly reduced in the elderly | [15][16] |

Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of mianserin in the treatment of depression. It has been shown to be as effective as TCAs like amitriptyline and imipramine, but with a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects.[4][12][17]

| Study Type | Comparator | Key Findings | Common Side Effects | Reference |

| Double-blind, randomized | Nortriptyline | Both drugs were effective with no significant differences in response. Mianserin had significantly better tolerance (less tachycardia, dry mouth, constipation, etc.). | Drowsiness | [18] |

| Double-blind, placebo-controlled | Imipramine and Placebo | All three treatment groups showed equivalent improvement in hospitalized depressed patients. Plasma levels of mianserin correlated with changes in Hamilton Rating Scale for Depression scores. | Drowsiness | [19][20] |

| Double-blind, placebo-controlled | Placebo | 57% of mianserin-treated patients responded versus 30% of placebo-treated patients (p < 0.01). | Dizziness, headache, increased appetite | [21] |

| Double-blind, randomized | Amitriptyline | Mianserin was found to be equivalent to amitriptyline in terms of efficacy. | Not specified | [17] |

| Monotherapy in 50 patients | N/A | Antidepressant action was evident by day 14. Most effective in endogenous bipolar and neurotic depression (70% reduction in HDRS). | Hypertension, anxiety, constipation, tachycardia, dry mouth | [22] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of mianserin to various G-protein coupled receptors, such as serotonin or adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of mianserin for a specific receptor subtype.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., rat cerebral cortex homogenates).[23][24]

-

Radioligand specific for the target receptor (e.g., [3H]serotonin, [3H]-ketanserin).[23][25]

-

Mianserin hydrochloride of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions and inhibitors).[23][24]

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in the incubation buffer to a specific protein concentration (e.g., 170 µg protein per well).[23]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, radioligand, and buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, buffer, and a high concentration of the non-specific binding inhibitor.

-

Competitor Binding: Add membrane preparation, radioligand, buffer, and varying concentrations of mianserin.

-

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[23]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the mianserin concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of mianserin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Conclusion

The development of mianserin marked a significant advancement in antidepressant pharmacology. Its serendipitous discovery and unique mechanism of action, centered on receptor antagonism rather than reuptake inhibition, paved the way for a new class of "atypical" antidepressants. With an efficacy comparable to traditional TCAs but a superior safety profile, particularly regarding anticholinergic and cardiotoxic effects, mianserin offered a valuable therapeutic alternative for patients with major depressive disorder. The continued study of its enantiomers and metabolites further refines our understanding of its complex pharmacology and its contribution to the therapeutic landscape.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mianserin: a decade of scientific development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mianserin: result of a decade of antidepressant research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mianserin - Wikipedia [en.wikipedia.org]

- 6. Mianserin: a decade of scientific development. | Semantic Scholar [semanticscholar.org]

- 7. Mirtazapine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic study of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. The clinical efficacy and side-effects of mianserin and nortriptyline in depressed out-patients: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical study of mianserin, imipramine and placebo in depression: Blood level and MHPG correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical study of mianserin, imipramine and placebo in depression: blood level and MHPG correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Placebo-controlled study of mianserin in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Mianserin efficacy in the treatment of depression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]

Mianserin Hydrochloride: A Technical Guide on its Interaction with Neurotransmitter Reuptake and Receptor Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin hydrochloride, a tetracyclic antidepressant, exhibits a complex pharmacological profile that deviates significantly from typical monoamine reuptake inhibitors. Its therapeutic efficacy is primarily attributed to its potent antagonist activity at various neurotransmitter receptors rather than a direct inhibition of neurotransmitter reuptake. This technical guide provides an in-depth analysis of mianserin's mechanism of action, focusing on its nuanced role in neurotransmitter systems. Quantitative data on its binding affinities are presented, alongside detailed experimental protocols for assessing its pharmacological effects. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions.

Introduction

Mianserin is a psychoactive agent of the tetracyclic antidepressant (TeCA) family, historically used for the treatment of depressive illness.[1] Unlike classical tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs), mianserin's primary mechanism of action is not the inhibition of monoamine reuptake.[2][3] Instead, its clinical effects are largely mediated through its potent antagonism of several key receptors, including presynaptic α2-adrenergic receptors, serotonin receptors (5-HT₂A and 5-HT₂C), and histamine H1 receptors.[4][5] This unique pharmacological profile results in a distinct therapeutic and side-effect profile, characterized by sedative properties and a lower incidence of anticholinergic effects compared to TCAs.[1][6]

Role in Neurotransmitter Reuptake

Mianserin's direct impact on neurotransmitter reuptake is weak and not considered its primary therapeutic mechanism.[2][7]

-

Norepinephrine: Mianserin is a weak inhibitor of norepinephrine (NE) reuptake.[7][8] Some in vitro studies have shown that it can block the norepinephrine transporter (NET), with one study reporting an IC50 of 30 nM for the inhibition of noradrenaline uptake into synaptosomes.[9] However, its in vivo effects on NE reuptake are considered modest compared to traditional TCAs.[2]

-

Serotonin: Mianserin has a negligible effect on the serotonin transporter (SERT), and its ability to inhibit 5-HT reuptake is significantly less than that of tricyclic antidepressants.[2][10]

-

Dopamine: Mianserin is essentially devoid of any significant effect on the dopamine transporter (DAT) and dopamine reuptake.[2][10]

The clinical antidepressant efficacy of mianserin is therefore not attributed to the direct inhibition of monoamine reuptake.[2]

Primary Mechanism of Action: Receptor Antagonism

The principal mechanism of action of this compound involves the blockade of several key neurotransmitter receptors.

Presynaptic α2-Adrenergic Receptor Antagonism

A cornerstone of mianserin's action is its potent antagonism of presynaptic α2-adrenergic autoreceptors.[11] These receptors normally function as a negative feedback mechanism, inhibiting the release of norepinephrine from the presynaptic neuron. By blocking these receptors, mianserin disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft.[12] This enhanced noradrenergic neurotransmission is believed to be a major contributor to its antidepressant effects. However, long-term treatment with mianserin does not appear to cause a significant subsensitivity of the α2-adrenergic receptor.[13][14]

Serotonin Receptor Antagonism

Mianserin is a potent antagonist at several serotonin receptor subtypes:

-

5-HT₂A and 5-HT₂C Receptors: Mianserin exhibits high affinity for and potent antagonism of 5-HT₂A and 5-HT₂C receptors.[4][15][16] Blockade of these receptors is thought to contribute to its anxiolytic and antidepressant properties, and may also mitigate some of the side effects associated with increased serotonergic activity, such as sexual dysfunction.[5] Chronic exposure to mianserin can lead to the downregulation of both 5-HT₂A and 5-HT₂C receptors.[17]

-

Other 5-HT Receptors: Mianserin also shows antagonist or inverse agonist activity at 5-HT₁D, 5-HT₁F, 5-HT₃, 5-HT₆, and 5-HT₇ receptors.[18]

Histamine H1 Receptor Antagonism

Mianserin is a potent antagonist of the histamine H1 receptor.[15][19] This action is responsible for its prominent sedative and hypnotic effects, which can be beneficial for depressed patients with insomnia.[8][18]

Quantitative Data: Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of mianserin for various neurotransmitter transporters and receptors. Lower values indicate a stronger binding affinity.

| Target | Species | Assay Type | Value | Units | Reference |

| Norepinephrine Transporter (NET) | Rat | Synaptosome Uptake Inhibition | 30 | IC50 (nM) | [9] |

| Desmethylmianserin (metabolite) at NET | Rat | Synaptosome Uptake Inhibition | 60 | IC50 (nM) | [9] |

| 5-HT₂A Receptor | Human | Radioligand Binding | 1.1 | Ki (nM) | [20] |

| 5-HT₂C Receptor | Human | Radioligand Binding | 1.3 | Ki (nM) | [20] |

| Histamine H₁ Receptor | Human | Radioligand Binding | 0.28 | Ki (nM) | [20] |

| α₂-Adrenergic Receptor | Rat | Radioligand Binding | 2.5 | Ki (nM) | [20] |

| κ-Opioid Receptor | Human | Radioligand Binding | 1200 | Ki (nM) | [20] |

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol outlines a general method for assessing the in vitro inhibition of neurotransmitter reuptake using synaptosomes.

Objective: To determine the IC50 value of mianserin for the inhibition of radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., hypothalamus for norepinephrine uptake).

-

Sucrose solution (0.32 M).

-

Krebs-Henseleit buffer.

-

Radiolabeled neurotransmitter (e.g., [³H]-norepinephrine).

-

This compound solutions of varying concentrations.

-

Scintillation fluid and vials.

-

Homogenizer, refrigerated centrifuge, and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Euthanize the rat and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Henseleit buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of mianserin or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the percentage of inhibition of neurotransmitter uptake for each mianserin concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the mianserin concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of mianserin for a specific receptor.

Objective: To determine the Ki value of mianserin for a target receptor (e.g., 5-HT₂A receptor) using a competitive binding assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT₂A).

-

This compound solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a series of tubes, add the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of mianserin or vehicle.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-